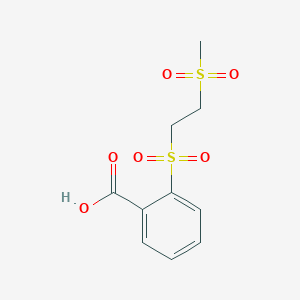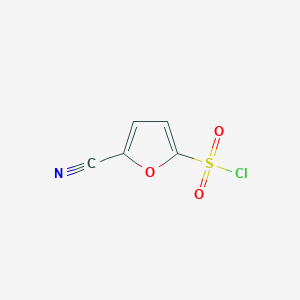![molecular formula C15H23BrClNO B1525628 4-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride CAS No. 1220035-23-3](/img/structure/B1525628.png)
4-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BrFNO.ClH/c13-10-1-2-12 (11 (14)7-10)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H . This indicates the presence of a piperidine ring (a six-membered ring with one nitrogen atom), a bromo-propylphenol group, and a methyl group attached to the piperidine ring via an ether linkage.Wissenschaftliche Forschungsanwendungen
Radiolabeled Probes for σ Receptors
- Halogenated 4-(phenoxymethyl)piperidines have been synthesized as potential sigma receptor ligands, indicating their use in developing radiolabeled probes for σ-1 receptors. These compounds show varying affinities for σ-1 and σ-2 receptors, suggesting their utility in in vivo tomographic studies of σ receptors. Specifically, compounds like 1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine have demonstrated high uptake and retention in the brain and other organs, revealing their potential as probes for σ receptors in various tissues (Waterhouse, Mardon, Giles, Collier, & O'Brien, 1997).
Neuroprotective Agents
- Compounds structurally related to 4-(phenoxymethyl)piperidines have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists, indicating their application as neuroprotective agents. These compounds, through their action on the NMDA receptor, may help protect against glutamate toxicity, which is implicated in various neurological conditions (Chenard et al., 1995).
Antimicrobial and Biomedical Applications
- The covalent attachment of quaternary ammonium compounds to surfaces via hydrolyzable ester linkages, utilizing tertiary amines like 4-hydroxy-N-methyl piperidine, suggests a method for creating materials with slow-release antimicrobial properties. This approach could be beneficial for medical devices, such as catheters and surgical implants, to prevent microbial colonization (McCubbin, Forbes, Gow, & Gorham, 2006).
Anion Exchange Membranes
- Novel anion exchange membranes based on poly(aryl ether sulfone)s bearing piperidinium moieties, synthesized through reactions involving tertiary amines, demonstrate the utility of these compounds in creating high-conductivity membranes for applications such as fuel cells and electrolysis systems (Wang et al., 2019).
Eigenschaften
IUPAC Name |
4-[(4-bromo-2-propylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-2-3-13-10-14(16)4-5-15(13)18-11-12-6-8-17-9-7-12;/h4-5,10,12,17H,2-3,6-9,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSQKHXSGRDNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)Br)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(3-Nitrophenoxy)phenyl]methanol](/img/structure/B1525547.png)

![4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid](/img/structure/B1525549.png)






![1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B1525558.png)



